molecular formula C9H8ClFO3 B13276172 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid

2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid

Cat. No.: B13276172
M. Wt: 218.61 g/mol
InChI Key: LURFYTYWNVJUSL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-chloro-3-methoxyphenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid typically involves the introduction of the 4-chloro-3-methoxyphenyl group and the fluorine atom into the acetic acid framework. One common method is the reaction of 4-chloro-3-methoxybenzaldehyde with ethyl fluoroacetate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer activities. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-methoxyphenyl)acetic acid: Similar structure but lacks the fluorine atom.

    4-Chloro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the acetic acid framework.

    4-Chloro-3-methoxybenzaldehyde: Precursor in the synthesis of the target compound.

Uniqueness

2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid is unique due to the presence of both the 4-chloro-3-methoxyphenyl group and the fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The fluorine atom, in particular, can enhance the compound’s stability and bioactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

2-(4-chloro-3-methoxyphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C9H8ClFO3/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

LURFYTYWNVJUSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)F)Cl

Origin of Product

United States

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